(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
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Overview
Description
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound with significant pharmacological potential. This compound is part of the octahydro-2H-pyrazino[1,2-a]pyrazine family, which has been extensively studied for its pharmacophoric properties .
Preparation Methods
The synthesis of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves several steps. One of the most efficient methods is a serendipitous one-pot synthesis, which involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate .
Chemical Reactions Analysis
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitro-Mannich reagents, HBr for detosylation, and other specific reagents depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound, which can be further modified for specific pharmacological applications .
Scientific Research Applications
This compound has been extensively investigated in medicinal chemistry for its potential as a pharmacophore. It has been studied as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and the lung adenocarcinoma-related mutant oncogene KRASG12C .
Mechanism of Action
The mechanism of action of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets such as the 5-HT2C receptor, renal outer medullary potassium channels, and ubiquitin-specific peptidase 30 . These interactions lead to various pharmacological effects, including inhibition of IgE and modulation of potassium channels, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Similar compounds in the octahydro-2H-pyrazino[1,2-a]pyrazine family include derivatives with different substituents on the pyrazine ring. These compounds share similar pharmacophoric properties but differ in their specific pharmacological activities and targets . The uniqueness of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione lies in its specific interactions with the 5-HT2C receptor and its potential as an IgE inhibitor .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m1/s1 |
InChI Key |
DVUOUKHMQDFLFQ-NXEZZACHSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@@H]3C2=O |
Canonical SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origin of Product |
United States |
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